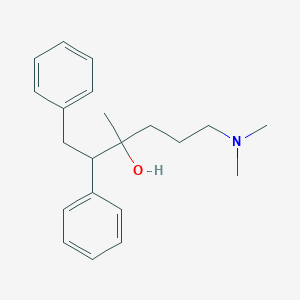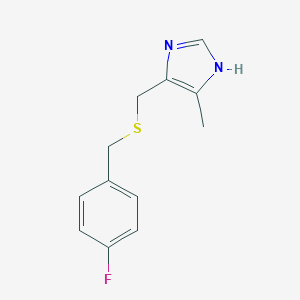
6,7-二硝基-1,4-二氢喹喔啉-2,3-二酮
科学研究应用
作用机制
FG-9041 通过作为非 NMDA 谷氨酸受体(特别是靶向 AMPA 和海人藻酸受体)的竞争性拮抗剂来发挥其作用。通过与这些受体结合,FG-9041 抑制谷氨酸的作用,谷氨酸是中枢神经系统中主要的兴奋性神经递质。 这种抑制阻止了神经元的去极化并减少了兴奋性信号传导 .
分子靶标和途径:
分子靶标: AMPA 和海人藻酸受体。
准备方法
合成路线和反应条件: FG-9041 可以通过多步过程合成,包括喹喔啉衍生物的硝化。典型的合成路线包括以下步骤:
喹喔啉核的形成: 合成从在酸性条件下用乙二醛与邻苯二胺反应形成喹喔啉核开始。
工业生产方法: FG-9041 的工业生产遵循类似的合成路线,但针对大规模生产进行了优化。这涉及使用连续流动反应器和自动化系统来确保一致的质量和产量。仔细控制反应条件,以最大限度地减少副产物的形成,并确保工艺的安全。
化学反应分析
反应类型: FG-9041 经历几种类型的化学反应,包括:
氧化: FG-9041 可以发生氧化反应,特别是在硝基处,导致形成亚硝基或羟胺衍生物。
还原: FG-9041 中的硝基可以使用还原剂(如氢气在催化剂或金属氢化物存在下的条件下)还原为氨基。
常用试剂和条件:
氧化: 常见的氧化剂包括高锰酸钾和三氧化铬。
还原: 通常使用氢气与钯碳或硼氢化钠等还原剂。
主要产物:
氧化产物: 亚硝基或羟胺衍生物。
还原产物: 氨基衍生物。
取代产物: 根据所使用的亲核试剂,各种取代的喹喔啉衍生物.
相似化合物的比较
FG-9041 在其作为非 NMDA 谷氨酸受体拮抗剂的高选择性和效力方面是独一无二的。类似的化合物包括:
CNQX(6-氰基-7-硝基喹喔啉-2,3-二酮): 另一种具有类似拮抗剂性质但选择性和效力谱不同的喹喔啉衍生物.
NBQX(2,3-二羟基-6-硝基-7-磺酰胺基-苯并[f]喹喔啉): 一种具有不同药理特性的结构相关化合物.
FG-9041 的独特性: FG-9041 因其对 AMPA 和海人藻酸受体的特异性结合亲和力而脱颖而出,使其成为神经药理学研究中的宝贵工具 .
属性
IUPAC Name |
6,7-dinitro-1,4-dihydroquinoxaline-2,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4N4O6/c13-7-8(14)10-4-2-6(12(17)18)5(11(15)16)1-3(4)9-7/h1-2H,(H,9,13)(H,10,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWVIMCIPOAXUDG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=C1[N+](=O)[O-])[N+](=O)[O-])NC(=O)C(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4N4O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60178476 | |
| Record name | 6,7-Dinitro-1,4-dihydroquinoxaline-2,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60178476 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2379-57-9 | |
| Record name | DNQX | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2379-57-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | FG 9041 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002379579 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | FG-9041 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB03759 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 6,7-Dinitro-1,4-dihydroquinoxaline-2,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60178476 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | FG-9041 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/62T278S1MX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the acidity of DNQX influence its interaction with the GluA2 receptor?
A1: Research indicates that DNQX primarily exists in an anionic form (DNQXA1) at physiological pH []. This anionic form demonstrates stronger binding affinity to the GluA2 receptor compared to its neutral counterpart. Molecular dynamics studies suggest that the negatively charged amidic oxygens in DNQXA1 form favorable interactions with the positively charged Arg845 residue within the GluA2 binding pocket, contributing to its enhanced binding [].
Q2: What computational methods have been employed to study the interaction of DNQX with the GluA2 receptor?
A2: Researchers have utilized molecular dynamics simulations to investigate the binding mode and interactions between DNQX and the GluA2 receptor []. These simulations provide insights into the dynamic behavior of the ligand-receptor complex and can help rationalize the observed binding affinities. Additionally, various computational methods, including density functional theory (DFT) using B3LYP, M06-2X, ωB97XD, and CBS-QB3, have been employed to estimate the pKa values of DNQX, aiding in understanding its ionization state at physiological pH [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![{4,5-Dichloro-2-[(4-chlorophenyl)sulfanyl]phenyl}methanol](/img/structure/B373839.png)
![N-{2-[2,5-dimethoxy-4-(pentylsulfanyl)phenyl]ethyl}-N,N-dimethylamine](/img/structure/B373842.png)

![1-[(2-Chlorophenyl)(3-chlorophenyl)methyl]-4-methylpiperazine](/img/structure/B373845.png)


![N-[4-(dimethylamino)phenyl]-2-(4-methyl-1-piperazinyl)acetamide](/img/structure/B373849.png)
![benzhydryl 2-{[(5-methyl-1H-imidazol-4-yl)methyl]sulfanyl}ethyl ether](/img/structure/B373850.png)
![3-dibenzo[b,e]thiepin-11(6H)-ylidenepropanenitrile](/img/structure/B373851.png)
![4-{[2-(Aminomethyl)phenyl]sulfanyl}phenol](/img/structure/B373854.png)
![ethyl 3-dibenzo[b,e]thiepin-11(6H)-ylidenepropanoate](/img/structure/B373857.png)
![{5-Chloro-2-[(2-fluorophenyl)sulfanyl]phenyl}methanol](/img/structure/B373858.png)
![ethyl 11H-dibenzo[b,f][1,4]oxathiepine-11-carboxylate](/img/structure/B373859.png)
![2-[4-(2-hydroxyethyl)piperazin-1-yl]-N-phenylacetamide](/img/structure/B373861.png)
